Pimetine

Description

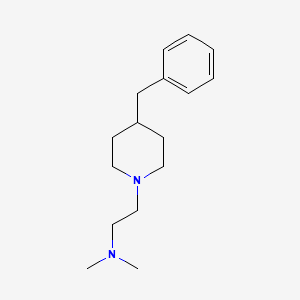

Structure

3D Structure

Properties

CAS No. |

3565-03-5 |

|---|---|

Molecular Formula |

C16H26N2 |

Molecular Weight |

246.39 g/mol |

IUPAC Name |

2-(4-benzylpiperidin-1-yl)-N,N-dimethylethanamine |

InChI |

InChI=1S/C16H26N2/c1-17(2)12-13-18-10-8-16(9-11-18)14-15-6-4-3-5-7-15/h3-7,16H,8-14H2,1-2H3 |

InChI Key |

NVZYWFPWKZIVMO-UHFFFAOYSA-N |

SMILES |

CN(C)CCN1CCC(CC1)CC2=CC=CC=C2 |

Canonical SMILES |

CN(C)CCN1CCC(CC1)CC2=CC=CC=C2 |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Strategies for Pimetine

Established Synthetic Routes to Pimetine

Information regarding the detailed, established synthetic routes specifically for this compound in readily available literature is limited. However, research indicates that 4-benzylpiperidine (B145979) is utilized as a precursor in the synthesis of this compound rjptonline.orginnovareacademics.in. The synthesis of 4-benzylpiperidine itself can be achieved by the reaction of 4-cyanopyridine (B195900) with toluene, followed by catalytic hydrogenation of the pyridine (B92270) ring wikipedia.orgchemicalbook.com.

While a precise step-by-step synthesis of this compound from 4-benzylpiperidine was not extensively detailed in the reviewed literature, one source discussing drug synthesis mentions this compound alongside compounds like haloperidol (B65202) and lenperone (B1674726) theswissbay.ch. In the context of lenperone synthesis, which is discussed in proximity to this compound, a synthetic route proceeding from a ketone via alkylation with a halide, followed by deketalization, is mentioned theswissbay.ch. This suggests that analogous strategies involving alkylation of a piperidine (B6355638) ring system, such as that found in 4-benzylpiperidine, could be relevant to this compound synthesis, although this specific route for this compound is not explicitly confirmed in the available snippets theswissbay.ch.

Methodologies for the Preparation of this compound Derivatives and Analogs

Preclinical Pharmacological Investigations and Biological Activities of Pimetine

General Biological Pathway Modulation by Pimetine

Research on this compound and similar compounds often investigates their potential to modulate biological pathways. ontosight.ai This modulation may influence conditions such as inflammation, pain, and metabolic disorders. ontosight.ai While specific studies on this compound's direct impact on these pathways are limited, the broader category of compounds to which it belongs has shown effects, highlighting the need for further investigation into this compound's pharmacokinetics and clinical efficacy. ontosight.ai Biological pathways can be modulated through various mechanisms, including the regulation of enzyme activity and transcription factors. nih.govnews-medical.net

Evaluation of Specific Bioactivities of this compound in Experimental Models

Preclinical studies have evaluated several specific bioactivities of this compound using experimental models. These investigations aim to understand the potential therapeutic applications of the compound.

Research on this compound in Hypolipidemic Contexts

This compound has been described as a hypolipidemic agent. rjptonline.orgresearchgate.nettheswissbay.ch Studies have investigated its potential to lower lipid levels, which is relevant to conditions like hypercholesterolemia. berkeley.edunih.govoamjms.eu Hypolipidemic effects can involve reducing total cholesterol, LDL-cholesterol, and triglycerides, while potentially affecting HDL-cholesterol. berkeley.edunih.gov

Antiatherogenic Investigations of this compound in Experimental Systems

Investigations have explored the antiatherogenic properties of this compound. ahajournals.org Atherogenesis is the process of plaque formation in arteries, a key factor in cardiovascular disease. Studies in experimental models, such as rabbits, have been used to evaluate compounds for their antiatherogenic effects. nih.govahajournals.org These studies often involve inducing hypercholesterolemia and assessing changes in the aortic wall and plaque formation. nih.gov

Studies of this compound in Respiratory Physiology Models (e.g., mucolytic activity)

Research has included evaluations of this compound hydrochloride in the context of respiratory physiology, particularly in models related to obstructive ventilatory disease. karger.com Mucolytic agents are a class of mucoactive drugs that work to break down mucus, making it less viscous and easier to clear from the airways. mdpi.comclevelandclinic.org This activity is beneficial in conditions characterized by excessive or thickened mucus production, such as cystic fibrosis and bronchiectasis. clevelandclinic.orgnih.gov A progress note on this compound hydrochloride in obstructive ventilatory disease was published in Medicina Thoracalis in 1967. karger.com

Other Documented Bioactivities of this compound (e.g., potential anticancer, neuroprotective, antioxidant, anti-inflammatory aspects)

Beyond its effects on lipids and the respiratory system, other potential bioactivities of this compound have been explored. The broader category of compounds related to this compound has been investigated for various effects, including potential anticancer, neuroprotective, antioxidant, and anti-inflammatory properties. ontosight.ai

Potential Anticancer Aspects: Research on compounds structurally related to this compound, such as piperine (B192125), has indicated potential anticancer activities in preclinical studies. nih.gov These studies have explored effects on cancer cell proliferation, survival, invasion, metastasis, and angiogenesis through various mechanisms, including modulating enzyme activity and transcription factors. nih.gov

Neuroprotective Aspects: The neuroprotective effects of natural products and their bioactive compounds have been a subject of research, particularly in the context of age-related neurological disorders. nih.govmdpi.com Studies on compounds like piperine have demonstrated neuroprotective effects in experimental models of neurological conditions, potentially through antioxidant and anti-inflammatory mechanisms. nih.govnih.gov

Antioxidant Aspects: Antioxidant activity involves the ability to counteract oxidative stress, which is implicated in various diseases. oamjms.eumdpi.com Studies have evaluated the antioxidant potential of natural compounds using various methods, such as DPPH, ABTS, and FRAP assays. mdpi.comugm.ac.idfrontiersin.org Some related compounds have demonstrated antioxidant activity. ugm.ac.id

Anti-inflammatory Aspects: Inflammation is a complex biological response involved in numerous pathological conditions. nih.gov Research has investigated the anti-inflammatory properties of various compounds in experimental models. rjptonline.orgnih.govnih.gov These studies often assess the inhibition of inflammatory mediators like cytokines and prostaglandins. nih.govnih.govfrontiersin.org

Comparative Pharmacological Analyses Involving this compound

Comparative pharmacological analyses have been conducted involving this compound. One such study compared this compound with amphetamine. scispace.comresearchgate.net These comparisons can provide insights into the relative effects and potential applications of this compound compared to other known pharmacological agents.

Molecular and Cellular Mechanisms of Pimetine Action

Postulated Mechanisms of Pimetine's Biological Effects

Based on preliminary research and its structural relationship to other compounds, several potential biological effects and underlying mechanisms for this compound have been postulated. This compound has been investigated for its potential as an anticancer agent. ontosight.ai Additionally, it has been identified as a hypolipidemic agent. ncats.iojustia.com

In the context of respiratory effects, this compound, found in black pepper and yellow pepper, is thought to potentially have an action similar to capsaicin. researchgate.net This postulated effect on respiratory tract secretion might involve a gastropulmonary expectorant reflex. researchgate.net

Furthermore, a related compound, 4-benzylpiperidine (B145979), which is used in the synthesis of this compound, has demonstrated anti-inflammatory activity. ontosight.ainih.gov This activity in 4-benzylpiperidine is suggested to involve the inhibition of the COX enzyme and stabilization of the erythrocyte membrane. ontosight.ainih.gov While this research pertains to a precursor, it may offer insights into potential areas of biological activity for this compound itself.

Elucidation of Cellular Signaling Pathways Influenced by this compound

The influence of this compound on specific cellular signaling pathways is an area that requires further detailed investigation. One report indicates that this compound has been associated with involvement in the NF-kappa B signaling pathway. ncats.ionih.gov The NF-kappa B pathway plays a critical role in various cellular processes, including inflammation and immune responses. Beyond this reported association, comprehensive details regarding the specific interactions and effects of this compound on this or other cellular signaling cascades are not widely available in the examined literature.

Integration of Computational Approaches for Mechanistic Prediction

Computational approaches, such as Quantitative Structure-Activity Relationship (QSAR) studies and computational screening, are valuable tools in predicting the potential mechanisms and targets of chemical compounds. This compound has been included in lists of compounds utilized in such computational studies. google.comuclv.edu.cucellsignal.com However, the available information does not detail specific computational predictions regarding the molecular mechanisms or targets of this compound's biological effects. While computational methods hold promise for predicting the activities of compounds like this compound, specific published findings detailing these predictions for this compound's mechanisms were not found in the conducted search.

Detailed research findings and data tables specifically elucidating the molecular and cellular mechanisms of this compound's action are not extensively available in the provided sources. The information presented here is based on reported associations and postulated effects, highlighting the need for further dedicated research in this area.

Structure Activity Relationship Sar and Computational Chemistry Studies of Pimetine

Elucidation of Essential Structural Features Governing Pimetine's Bioactivity

Effects of Chemical Modifications on the Pharmacological Profile of this compound Derivatives

The effects of chemical modifications on the pharmacological profile of derivatives are a core aspect of SAR studies wikipedia.org. Although specific detailed research findings on the impact of modifications to this compound are not extensively detailed in the provided sources, general principles of medicinal chemistry suggest how such alterations could influence its pharmacological profile. Modifications to the piperidine (B6355638) ring, the benzyl (B1604629) group, or the dimethylaminoethyl chain could potentially alter factors such as lipophilicity, electronic distribution, steric hindrance, and the ability to engage in hydrogen bonding wikipedia.org. These changes can affect a derivative's absorption, distribution, metabolism, excretion, and its binding affinity and efficacy at biological targets. For instance, altering the substitution pattern on the benzyl ring or modifying the basic nitrogen atoms could lead to changes in potency, selectivity for different biological targets, and the type of pharmacological response observed wikipedia.org. The study of 4-benzylpiperidine's anti-inflammatory activity suggests that modifications to this core structure can lead to compounds with demonstrable biological effects fishersci.ptfishersci.fi.

Application of Quantitative Structure-Activity Relationship (QSAR) and Computational Chemistry for this compound

Quantitative Structure-Activity Relationship (QSAR) and computational chemistry methods are valuable tools in drug discovery and medicinal chemistry that can be applied to compounds like this compound. QSAR is based on the evaluation of physicochemical properties of chemical compounds and attempts to relate these properties to their biological activities. By using computational methods, molecular descriptors representing various structural and physicochemical properties of this compound and its potential derivatives can be calculated.

Computational chemistry techniques can be used to model the three-dimensional structure of this compound, analyze its electronic properties, and predict its interactions with putative biological targets through techniques like molecular docking. While specific QSAR or detailed computational studies focused solely on this compound were not prominently featured in the search results, these methodologies are broadly applicable to understanding and predicting the behavior of small molecules. QSAR models can help identify which molecular descriptors are most strongly correlated with a particular biological activity, potentially guiding the design of novel this compound derivatives with improved properties. Computational approaches can also assist in understanding the potential mechanisms of action by simulating the binding of this compound to target proteins.

Calculated properties for this compound are available, such as its molecular weight (246.40 g/mol ), AlogP (2.50), polar surface area (6.48 Ų), and a basic pKa of 9.33 nih.gov. These computed properties are the types of descriptors that would be utilized in QSAR analyses.

Here is a table of some calculated properties for this compound:

| Property | Value | Source |

| Molecular Weight | 246.40 | nih.gov |

| Molecular Weight (Monoisotopic) | 246.2096 | nih.gov |

| AlogP | 2.50 | nih.gov |

| Polar Surface Area (Ų) | 6.48 | nih.gov |

| CX Basic pKa | 9.33 | nih.gov |

| CX LogP | 2.92 | nih.gov |

| CX LogD (pH 7.4) | 1.00 | nih.gov |

These computational approaches, when combined with experimental data from SAR studies, can provide a more comprehensive understanding of how the structure of this compound influences its biological activity and can aid in the rational design of new chemical entities with desired pharmacological profiles.

Advanced Analytical Methodologies for Pimetine Research

Spectroscopic Characterization Techniques for Pimetine

Spectroscopic techniques are fundamental for the structural elucidation and characterization of organic compounds. These methods probe the interaction of electromagnetic radiation with the molecule, providing information about functional groups, molecular structure, and electronic properties mdpi.comunizar-csic.esresearchgate.net.

Common spectroscopic techniques applicable to the characterization of this compound would typically include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for determining the detailed structure of organic molecules by analyzing the magnetic properties of atomic nuclei, most commonly hydrogen (¹H) and carbon (¹³C) mdpi.comnumberanalytics.comspecificpolymers.com. It provides information on the number and type of atoms in a molecule, as well as their connectivity and spatial arrangement. The chemical shifts, splitting patterns, and integration of signals in NMR spectra are crucial for confirming the structure of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the vibrations of chemical bonds when exposed to infrared radiation mdpi.comunizar-csic.esnumberanalytics.com. The absorption or transmission of IR light at specific frequencies creates a unique spectral "fingerprint" that can help confirm the presence of characteristic bonds within the this compound structure, such as C-H, C-C, C-N, or any potential functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption or transmission of light in the ultraviolet and visible regions of the spectrum researchgate.netnih.gov. This technique is particularly useful for detecting compounds with chromophores (groups that absorb UV or visible light), such as aromatic rings or double bonds, which are present in the structure of this compound. UV-Vis can be used for both qualitative identification and quantitative analysis, often in conjunction with chromatographic methods.

While these techniques are standard for compound characterization, specific NMR, IR, or UV-Vis spectra and their interpretation for this compound were not found in the search results.

Chromatographic Separation and Quantification Methods for this compound

Chromatographic methods are essential for separating this compound from complex mixtures, purifying it, and quantifying its concentration in various samples. These techniques exploit the differential distribution of analytes between a stationary phase and a mobile phase nih.govlabinsights.nlresearchgate.net.

Key chromatographic techniques relevant to this compound analysis include:

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for separating, identifying, and quantifying components in a liquid sample specificpolymers.comnih.govlabinsights.nllabcorp.comcriver.com. Based on the chemical properties of this compound, various stationary phases (e.g., reversed-phase, normal-phase) and mobile phases can be employed to achieve optimal separation. HPLC is often coupled with detectors such as UV-Vis or mass spectrometers for analysis. HPLC methods can be developed for the quantification of this compound in formulations or biological matrices using external calibration curves or the method of standard addition specificpolymers.com.

Gas Chromatography (GC): GC is suitable for the separation of volatile or semi-volatile compounds criver.commdpi.comnih.gov. If this compound or its derivatives are sufficiently volatile or can be derivatized to enhance volatility, GC can be a valuable separation technique. GC is frequently coupled with mass spectrometry (GC-MS) for identification and quantification mdpi.comnih.gov.

Other Chromatographic Methods: Depending on the specific analytical need, other chromatographic techniques like Thin Layer Chromatography (TLC) for qualitative analysis or preparative chromatography for purification might also be employed in this compound research.

Developing specific chromatographic methods for this compound would involve optimizing parameters such as the stationary phase, mobile phase composition, flow rate, and detection wavelength or method to achieve adequate resolution, sensitivity, and reproducibility for this compound. Specific validated chromatographic methods for this compound were not detailed in the provided search results.

Mass Spectrometry in this compound Identification and Metabolite Profiling

Mass Spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of compounds labinsights.nlsepscience.comchromatographyonline.comthermofisher.com. It is invaluable for identifying unknown compounds, confirming the identity of known substances, and profiling metabolites.

Applications of MS in this compound research would include:

Identification of this compound: By generating ions from this compound and measuring their m/z ratios, MS can confirm the molecular weight of the intact compound. Fragmentation of the parent ion in tandem MS (MS/MS or MSn) provides characteristic fragment ions that serve as a "fingerprint" for structural confirmation thermofisher.comnih.gov. Predicted collision cross section (CCS) values for this compound adducts, such as [M+H]+, [M+Na]+, and [M-H]-, have been reported, which can aid in identification and differentiation in ion mobility-mass spectrometry experiments uni.lu.

Metabolite Profiling and Identification: If this compound undergoes metabolism, MS is crucial for detecting and identifying its metabolites in biological samples labcorp.comcriver.combioivt.comevotec.comwuxiapptec.comwuxiapptec.com. Metabolite profiling involves systematically searching for drug-related compounds in biological matrices criver.comevotec.com. High-resolution mass spectrometry (HRMS) is often used for accurate mass measurements, which can help determine the elemental composition of metabolites labcorp.comevotec.comwuxiapptec.com. Tandem MS is then used to obtain structural information about the detected metabolites by analyzing their fragmentation patterns thermofisher.comnih.gov. Techniques like LC-MS and LC-MS/MS are commonly employed for metabolite profiling and identification bioivt.comevotec.comwuxiapptec.comwuxiapptec.com. Polarity switching during MS analysis can be advantageous for screening a wider range of metabolites europa.eu.

While the general principles of MS for identification and metabolite profiling are well-established and applicable to compounds like this compound, specific studies detailing this compound metabolites or their identification using MS were not found in the provided context.

Advanced Data Analysis Techniques in this compound Research (Qualitative and Quantitative)

The analytical techniques described above generate large and complex datasets that require advanced data analysis methods for meaningful interpretation. Data analysis can be broadly categorized into qualitative and quantitative approaches uottawa.cagetthematic.comcareerfoundry.com.

Qualitative Data Analysis: In the context of analytical chemistry, qualitative analysis focuses on identifying the presence or absence of a compound or its characteristics uottawa.cagetthematic.comcareerfoundry.com. For spectroscopic and spectrometric data, this involves interpreting spectra (e.g., identifying peaks in NMR, IR, or MS spectra) to determine the structure or functional groups of this compound or its metabolites. Advanced qualitative analysis might involve using spectral databases, computational tools for spectral prediction, or comparing experimental data to known standards.

Quantitative Data Analysis: Quantitative analysis focuses on determining the amount or concentration of a compound researchgate.netuottawa.cacareerfoundry.com. In chromatographic and spectroscopic methods, this involves relating the signal intensity (e.g., peak area in chromatography, absorbance in UV-Vis) to the concentration of this compound using calibration curves or other quantitative methods specificpolymers.comasrjetsjournal.org. In mass spectrometry, quantitative analysis can be performed using techniques like selected ion monitoring (SIM) or multiple reaction monitoring (MRM) nih.govthermofisher.comnih.gov. Advanced quantitative analysis may involve statistical methods to assess the reliability and significance of the data, such as calculating limits of detection and quantification, evaluating linearity, precision, and accuracy asrjetsjournal.org.

Advanced Data Analysis Techniques: Beyond basic spectral interpretation and quantification, advanced techniques can be applied. This includes multivariate data analysis for complex datasets (e.g., from metabolite profiling studies) to identify patterns, group samples, or find correlations between variables. Chemometrics, a discipline that uses mathematical and statistical methods to extract information from chemical data, is often employed. Software platforms are available that integrate data preparation, analysis, and visualization pyramidanalytics.comminitab.com. For metabolite profiling, specialized software tools are used for processing raw MS data, including background subtraction, mass loss filtering, and feature ion extraction, to facilitate the discovery and identification of metabolites wuxiapptec.com. Automated workflows and data processing pipelines are increasingly used for high-throughput analysis proteinmetrics.comproteinmetrics.com.

While advanced data analysis techniques are integral to modern chemical research, specific examples of their application to this compound analytical data were not found in the provided search results.

Future Perspectives and Research Directions for Pimetine

Unexplored Biological Activities and Therapeutic Niches for Pimetine

Research into this compound and its hydrochloride salt has indicated potential pharmacological activities. Early studies explored the behavioral and arterial pressure effects of this compound in conscious dogs. archive.org Additionally, this compound Hydrochloride and its parent compound, this compound, have been investigated for potential as anticancer agents. ontosight.ai These initial findings suggest that this compound may possess biological activities that warrant further exploration.

The potential therapeutic niches for this compound remain largely undefined due to the limited scope of current research. The mention of anticancer potential suggests a possible avenue for future investigation into its effects on various cancer cell lines and in vivo models. However, the specific mechanisms of action underlying any observed anticancer effects are still subjects of ongoing research and development. ontosight.ai Beyond the explored areas of anticancer activity and effects on the cardiovascular and nervous systems, the potential of this compound in other therapeutic areas, such as anti-inflammatory, antimicrobial, or neuroprotective applications, remains unexplored. Investigating these areas could reveal novel therapeutic niches for this compound.

Challenges and Limitations in Current this compound Research

Current research on this compound faces several challenges and limitations. A primary limitation is the apparent scarcity of detailed, publicly available research findings, particularly recent studies, which makes a comprehensive understanding of its biological profile difficult. While some databases list this compound and its properties, detailed activity data is not always readily available. ebi.ac.uk

The need for further research to fully elucidate the mechanisms of action and efficacy of this compound is explicitly stated in existing literature. ontosight.ai This indicates that the fundamental understanding of how this compound interacts with biological systems is still developing. Without a clear understanding of its molecular targets and pathways, advancing its therapeutic potential is challenging.

Furthermore, the transition from in vitro or preliminary in vivo observations to comprehensive preclinical and clinical studies presents inherent challenges, including reproducibility of results, identification of relevant disease models, and potential issues related to pharmacokinetics and pharmacodynamics, although detailed information specific to this compound in these areas is limited in the provided search results.

Q & A

Basic Research Questions

Q. How can researchers design reproducible experiments to investigate Pimetine's biological activity?

- Methodological Answer : Experimental design should prioritize clarity and reproducibility. Key steps include:

- Control Groups : Include negative/positive controls to validate assay conditions .

- Dosage Range : Use a physiologically relevant concentration range based on prior pharmacokinetic data (if available) and adjust for model systems (e.g., cell lines vs. animal models) .

- Replication : Perform technical and biological replicates to account for variability .

- Documentation : Follow guidelines for reporting experimental details (e.g., solvent purity, incubation times) to enable replication .

Q. What strategies are effective for conducting a systematic literature review on this compound’s mechanisms of action?

- Methodological Answer :

- Database Selection : Use PubMed, SciFinder, and Web of Science with Boolean operators (e.g., "this compound AND (kinase inhibition OR apoptosis)") to refine searches .

- Inclusion/Exclusion Criteria : Filter studies by experimental rigor (e.g., peer-reviewed journals, in vivo validation) and exclude non-primary sources .

- Gap Analysis : Identify understudied pathways (e.g., off-target effects) using tools like PICO (Population, Intervention, Comparison, Outcome) to structure research questions .

Q. How should researchers formulate hypotheses about this compound’s structural-activity relationships (SAR)?

- Methodological Answer :

- Comparative Analysis : Compare this compound’s structure with analogs (e.g., substituent effects on binding affinity) using crystallographic or docking studies .

- Data Synthesis : Integrate SAR data with functional assays (e.g., IC50 values) to propose mechanistic hypotheses .

Advanced Research Questions

Q. How can contradictory data on this compound’s efficacy across studies be resolved?

- Methodological Answer :

- Source Evaluation : Assess experimental conditions (e.g., cell line specificity, batch-to-batch compound variability) that may explain discrepancies .

- Meta-Analysis : Apply statistical tools (e.g., random-effects models) to aggregate data and identify confounding variables .

- Validation Studies : Replicate critical experiments under standardized protocols (e.g., ISO guidelines) .

Q. What advanced methodologies are suitable for elucidating this compound’s interaction with novel molecular targets?

- Methodological Answer :

- Orthogonal Techniques : Combine surface plasmon resonance (SPR) for binding kinetics with cryo-EM for structural insights .

- Proteomics/Transcriptomics : Use CRISPR-Cas9 screens or RNA-seq to identify downstream pathways affected by this compound .

- In Silico Modeling : Employ molecular dynamics simulations to predict binding modes and guide mutagenesis experiments .

Q. How can researchers ensure data integrity and reproducibility in long-term this compound studies?

- Methodological Answer :

- FAIR Principles : Adopt Findable, Accessible, Interoperable, and Reusable data practices (e.g., depositing raw spectra in repositories like Zenodo) .

- Protocol Standardization : Pre-register experimental designs on platforms like Open Science Framework to reduce bias .

- Cross-Lab Collaboration : Engage in multi-center validation studies to confirm key findings .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal curves (e.g., Hill equation) to calculate EC50/IC50 values .

- Error Propagation : Report confidence intervals and use tools like GraphPad Prism for robustness checks .

Q. How can researchers address ethical considerations in preclinical this compound research?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.